molecular formula C31H27N5O2S B11677503 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11677503
M. Wt: 533.6 g/mol
InChI Key: ZEJFJBHMIFHIJA-UZWMFBFFSA-N
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Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. The triazole ring is further functionalized with a sulfanyl (-S-) group at position 3, linked to an acetohydrazide moiety. The hydrazide segment is conjugated via an imine bond (E-configuration) to a 3-(benzyloxy)phenyl group.

The synthesis likely follows a multi-step protocol involving:

Formation of the 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.

S-alkylation with a bromoacetohydrazide derivative.

Condensation with 3-(benzyloxy)benzaldehyde under acidic conditions .

Properties

Molecular Formula

C31H27N5O2S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O2S/c1-23-15-17-27(18-16-23)36-30(26-12-6-3-7-13-26)34-35-31(36)39-22-29(37)33-32-20-25-11-8-14-28(19-25)38-21-24-9-4-2-5-10-24/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+

InChI Key

ZEJFJBHMIFHIJA-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a benzyloxyphenyl compound with appropriate reagents to form the desired intermediate.

    Condensation with hydrazide: The intermediate is then condensed with a hydrazide derivative under controlled conditions to form the acetohydrazide moiety.

    Cyclization and functionalization: The final step involves cyclization and functionalization to introduce the triazole and sulfanyl groups, resulting in the formation of the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents (R1, R2, R3) Biological Activity Reference
Target Compound 4H-1,2,4-triazole-3-sulfanyl-acetohydrazide R1: 4-methylphenyl, R2: phenyl, R3: 3-benzyloxyphenyl Not explicitly reported (potential COX inhibition)
ZE-4b: N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide 4H-1,2,4-triazole-3-sulfanyl-acetohydrazide R1: ethyl, R2: pyridine-2-yl, R3: 2-phenyl Antimicrobial
ZE-5a: N-[{(4-methylphenyl)sulfonyl}-2-(4-cyclohexyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide 4H-1,2,4-triazole-3-sulfanyl-acetohydrazide R1: cyclohexyl, R2: pyridine-2-yl, R3: 4-methylphenylsulfonyl Antibiotic
Diclofenac Hydrazone (Compound 1): N’-[(3-methoxyphenyl)methylidene]acetohydrazide Hydrazide-linked dichlorophenyl R1: 3-methoxyphenyl, Core: dichlorophenyl Anti-inflammatory, analgesic
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4H-1,2,4-triazole-3-sulfanyl-ethanol R1: 4-bromophenyl, R2: phenyl, R3: phenyl Antifungal (inferred from similar cores)

Key Observations :

  • Triazole Substitutions: The target compound’s 4-methylphenyl and phenyl groups at the triazole core enhance steric bulk compared to ZE-4b (ethyl, pyridine) and ZE-5a (cyclohexyl, pyridine). This may influence binding to enzymatic targets like cyclooxygenase (COX) or fungal lanosterol demethylase .
  • Sulfanyl Group : The -S- linkage in the target compound and ZE-series analogues is critical for metal chelation, which could modulate antimicrobial activity .

Biological Activity

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzyloxy-substituted phenyl derivatives with triazole-based sulfanyl acetohydrazide. The synthetic route typically includes:

  • Formation of the triazole ring : Utilizing appropriate precursors to create the 1,2,4-triazole structure.
  • Condensation reactions : Combining the triazole derivative with benzyloxy phenyl aldehydes to form the hydrazone linkage.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. This suggests its potential as an antimicrobial agent in therapeutic applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound has demonstrated notable antioxidant properties, which are crucial in combating oxidative stress-related diseases. The DPPH radical scavenging assay revealed an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.

Anti-inflammatory Effects

In vivo studies have shown that this compound significantly reduces inflammation in animal models. The compound was effective in lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.
  • Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its antioxidant capacity by neutralizing free radicals.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways related to inflammation and oxidative stress.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Neuroprotective Effects : In a study focusing on neurodegenerative diseases, this compound was found to protect neuronal cells from apoptosis induced by oxidative stress.
  • Anticancer Activity : Preliminary investigations have suggested that the compound may possess anticancer properties, inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values around 20 µg/mL.

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